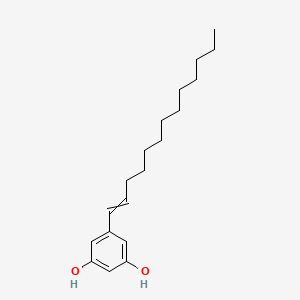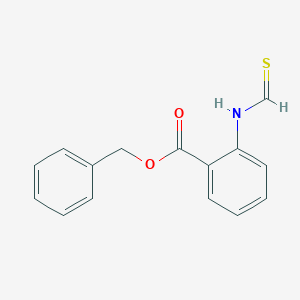![molecular formula C16H22O6 B14365040 Diethyl 2,2'-[1,4-phenylenebis(oxy)]dipropanoate CAS No. 92119-03-4](/img/structure/B14365040.png)
Diethyl 2,2'-[1,4-phenylenebis(oxy)]dipropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(1-ethoxycarbonylethoxy)benzene is an organic compound characterized by a benzene ring substituted with two ethoxycarbonylethoxy groups at the 1 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(1-ethoxycarbonylethoxy)benzene typically involves the reaction of 1,4-dihydroxybenzene with ethyl chloroformate in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl groups of 1,4-dihydroxybenzene are replaced by ethoxycarbonylethoxy groups. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Catalyst: Pyridine or triethylamine
Industrial Production Methods
Industrial production of 1,4-Bis(1-ethoxycarbonylethoxy)benzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(1-ethoxycarbonylethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The ethoxycarbonylethoxy groups can be oxidized to form carboxylic acids.
Reduction: Reduction of the ester groups can yield the corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Bromine or nitric acid in the presence of a catalyst such as iron(III) chloride.
Major Products
Oxidation: 1,4-Bis(1-carboxyethoxy)benzene
Reduction: 1,4-Bis(1-hydroxyethoxy)benzene
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1,4-Bis(1-ethoxycarbonylethoxy)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(1-ethoxycarbonylethoxy)benzene involves its interaction with various molecular targets and pathways The ethoxycarbonylethoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and stability
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dimethoxybenzene: Similar structure but with methoxy groups instead of ethoxycarbonylethoxy groups.
1,4-Diethoxybenzene: Contains ethoxy groups instead of ethoxycarbonylethoxy groups.
1,4-Bis(phenylethynyl)benzene: Features phenylethynyl groups instead of ethoxycarbonylethoxy groups.
Uniqueness
1,4-Bis(1-ethoxycarbonylethoxy)benzene is unique due to the presence of ethoxycarbonylethoxy groups, which impart distinct chemical and physical properties. These groups enhance the compound’s solubility in organic solvents and its ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.
Propiedades
Número CAS |
92119-03-4 |
|---|---|
Fórmula molecular |
C16H22O6 |
Peso molecular |
310.34 g/mol |
Nombre IUPAC |
ethyl 2-[4-(1-ethoxy-1-oxopropan-2-yl)oxyphenoxy]propanoate |
InChI |
InChI=1S/C16H22O6/c1-5-19-15(17)11(3)21-13-7-9-14(10-8-13)22-12(4)16(18)20-6-2/h7-12H,5-6H2,1-4H3 |
Clave InChI |
LPXIZZNURLXLEG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)OC1=CC=C(C=C1)OC(C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Methoxyimino)-4-[(4-nitrobenzoyl)oxy]-3-oxobutanoic acid](/img/structure/B14364958.png)
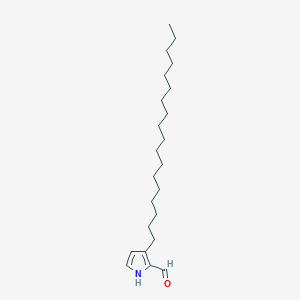
![N-methyl-N-[(4-methyl-6-oxo-2-piperidin-1-yl-1H-pyrimidin-5-yl)methyl]nitrous amide](/img/structure/B14364972.png)
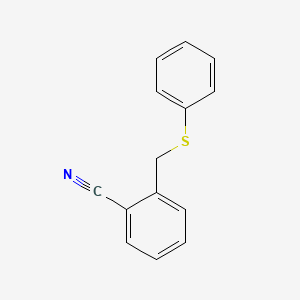
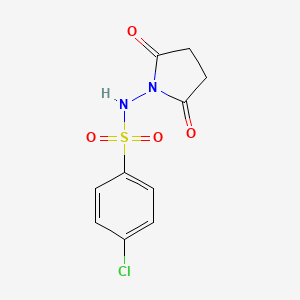

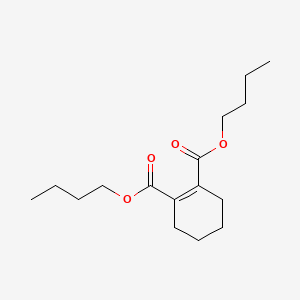
![3-Chloro-4-(morpholin-4-yl)-2H-thieno[2,3-h][1]benzopyran-2-one](/img/structure/B14365009.png)
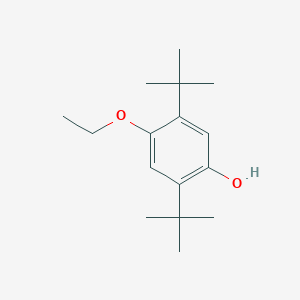

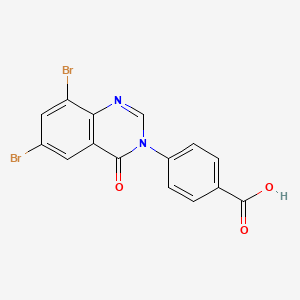
![Methyl 6-[formyl(pyridin-3-yl)amino]hexanoate](/img/structure/B14365019.png)
